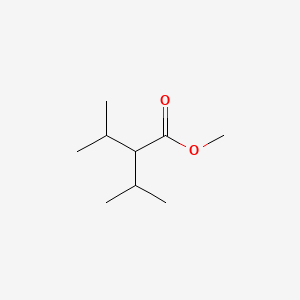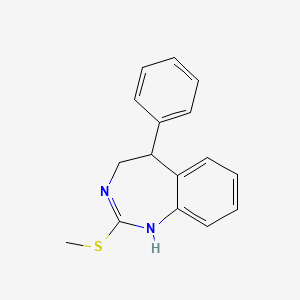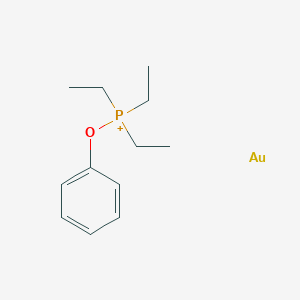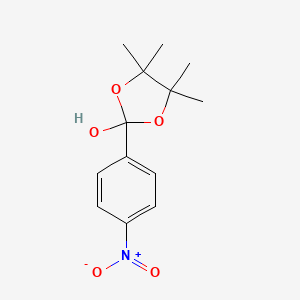![molecular formula C14H18N4O B14354785 2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide CAS No. 90259-76-0](/img/structure/B14354785.png)
2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide typically involves the formation of the imidazole ring followed by the attachment of the benzamide group. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions involving imidazole derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting various biochemical pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the benzamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
90259-76-0 |
|---|---|
分子式 |
C14H18N4O |
分子量 |
258.32 g/mol |
IUPAC名 |
2-amino-N-[3-(4-methylimidazol-1-yl)propyl]benzamide |
InChI |
InChI=1S/C14H18N4O/c1-11-9-18(10-17-11)8-4-7-16-14(19)12-5-2-3-6-13(12)15/h2-3,5-6,9-10H,4,7-8,15H2,1H3,(H,16,19) |
InChIキー |
HQCNOZDDENMOJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)CCCNC(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)

![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)




![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)



